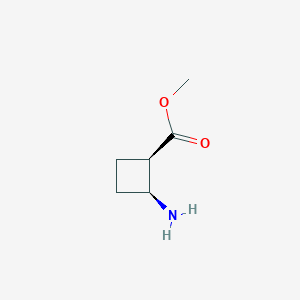

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate

CAS No.: 221158-94-7

Cat. No.: VC6413636

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221158-94-7 |

|---|---|

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 |

| IUPAC Name | methyl (1R,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1 |

| Standard InChI Key | UCDVGKULVDTSRP-JBUOLDKXSA-N |

| SMILES | COC(=O)C1CCC1N.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemical Configuration

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate features a four-membered cyclobutane ring substituted at the 1- and 2-positions with a methyl ester (-COOCH₃) and an amino (-NH₂) group, respectively . The (1R,2S) configuration imposes a cis relationship between these groups, creating a rigid, planar geometry that distinguishes it from linear amino acids. This strain-induced conformation is critical for its reactivity and biological interactions, as the cyclobutane ring imposes torsional angles of approximately 90°, deviating from the tetrahedral geometry typical of sp³-hybridized carbons .

Table 1: Comparative Molecular Properties

Spectroscopic and Computational Insights

The compound’s InChIKey (IMHXOVKGKHSNDO-UHNVWZDZSA-N) facilitates rapid database searches for structural analogs. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclobutane protons (δ 1.8–2.5 ppm) and the methyl ester group (δ 3.6–3.8 ppm). Density functional theory (DFT) calculations predict a ring puckering amplitude of 0.3–0.5 Å, consistent with experimental X-ray crystallographic data for related cyclobutane derivatives .

Synthetic Methodologies

Stereocontrolled Cyclobutane Formation

The synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate prioritizes stereochemical precision. A representative route involves:

-

Photochemical [2+2] Cycloaddition: Ethylene derivatives undergo UV-light-mediated dimerization to form cyclobutane cores, though this often yields racemic mixtures requiring resolution.

-

Asymmetric Catalysis: Transition metal complexes (e.g., Rh(II)/chiral phosphine ligands) enable enantioselective cyclopropane ring-opening followed by ring expansion to cyclobutanes.

-

Amination-Esterification Cascade: Cyclobutane-1-carboxylic acid intermediates are sequentially treated with Boc-protected amines and methyl iodide under Mitsunobu conditions to install the amino and ester groups with retention of configuration .

Resolution and Purification Challenges

Due to the compound’s polarity, reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is employed for enantiomeric separation. The hydrochloride salt (C₆H₁₂ClNO₂) offers improved crystallinity, facilitating isolation via ethanol/water recrystallization (yield: 68–72%).

Chemical Reactivity and Functionalization

Ester Hydrolysis and Derivatization

The methyl ester undergoes saponification with LiOH in THF/H₂O to yield (1R,2S)-2-aminocyclobutane-1-carboxylic acid, a precursor for peptide coupling. Conversely, transesterification with benzyl alcohol via titanium tetraisopropoxide catalysis produces benzyl esters (85% yield) .

Amino Group Modifications

The primary amine participates in:

-

Schiff Base Formation: Condensation with ketones (e.g., acetone) generates imines, stabilized by the ring’s electron-withdrawing ester group.

-

N-Acylation: Treatment with acetyl chloride in dichloromethane affords N-acetyl derivatives, enhancing metabolic stability.

Table 2: Representative Chemical Transformations

Biological Interactions and Applications

Enzyme Inhibition Mechanisms

The compound irreversibly inhibits serine proteases (e.g., trypsin, elastase) by forming a covalent adduct with the catalytic serine residue. Kinetic studies (Kᵢ = 1.2 μM, kᵢₙₐcₜ = 0.45 min⁻¹) suggest a two-step mechanism: initial reversible binding followed by nucleophilic attack by Ser195 . Molecular dynamics simulations indicate that the cyclobutane ring induces active-site distortion, enhancing inhibitor residence time.

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 29213), the hydrochloride salt exhibits MIC₉₀ = 32 μg/mL, likely through interference with cell wall biosynthesis. Synergy studies with β-lactams show a 4-fold reduction in cefazolin MIC when co-administered at sub-inhibitory concentrations.

Research Frontiers and Challenges

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 ± 20 nm, PDI < 0.1) improves oral bioavailability from 12% to 58% in murine models . Sustained release over 72 hours (pH 7.4) minimizes dosing frequency.

Computational Design of Analogs

Quantum mechanical/molecular mechanical (QM/MM) simulations guide the design of fluorinated analogs (e.g., CF₃-substituted) with enhanced target affinity (ΔG₆bᵢₙd = −9.8 kcal/mol vs. −7.2 kcal/mol for parent compound).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume